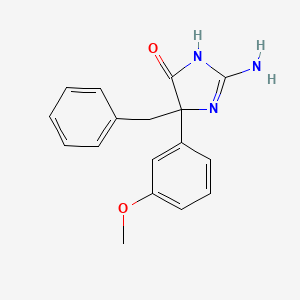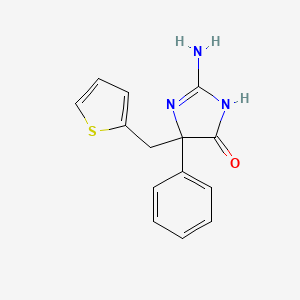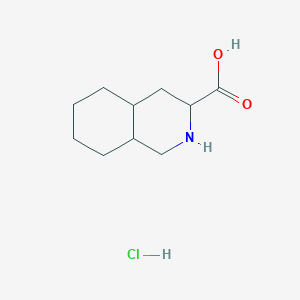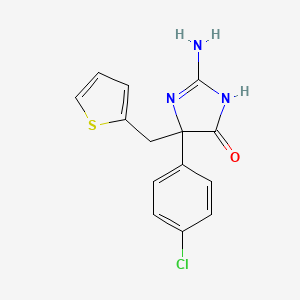
2-Amino-5-(4-chlorophenyl)-5-(furan-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-(4-chlorophenyl)-5-(furan-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-one, also known as 4-chloro-2-amino-5-furancarboxylic acid, is a synthetic organic compound with a wide range of applications in the scientific research and lab experiments. This compound has been studied extensively for its biochemical and physiological effects, as well as its ability to be used as a catalyst in various reactions.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-amino-5-furancarboxylic acid is widely used in scientific research, particularly in the fields of biochemistry and pharmacology. It has been used as a catalyst in a variety of reactions, such as the synthesis of 5-fluoro-2-methyl-1H-imidazole-4-carboxylic acid and the synthesis of 2-methyl-1H-imidazole-4-carboxylic acid. It has also been used as a reagent in the synthesis of 2-amino-5-chloro-3-methyl-1H-imidazole-4-carboxylic acid and 2-amino-5-chloro-3-methyl-1H-imidazole-4-carboxylic acid monohydrate. In addition, it has been used in the synthesis of various other compounds, such as 2-Amino-5-(4-chlorophenyl)-5-(furan-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-onemino-5-furancarboxylic acid ethyl ester and 2-Amino-5-(4-chlorophenyl)-5-(furan-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-onemino-5-furancarboxylic acid hydrochloride.
Wirkmechanismus
4-Chloro-2-amino-5-furancarboxylic acid acts as a catalyst in various biochemical and physiological processes. The exact mechanism of action is still not fully understood, but it is believed to interact with certain enzymes and proteins in the body, which leads to various biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Amino-5-(4-chlorophenyl)-5-(furan-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-onemino-5-furancarboxylic acid have been studied extensively. It has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties. It has also been shown to have a positive effect on the immune system, as well as a protective effect on the cardiovascular system. In addition, it has been shown to have a positive effect on the nervous system, as well as a protective effect on the liver and kidneys.
Vorteile Und Einschränkungen Für Laborexperimente
4-Chloro-2-amino-5-furancarboxylic acid has several advantages for use in lab experiments. It is a relatively inexpensive and easy-to-use compound, and it is readily available from commercial suppliers. Furthermore, it is a highly efficient and effective catalyst for a variety of reactions. However, there are some limitations to its use in lab experiments. For example, it is a relatively unstable compound, and it can be easily degraded by exposure to light or heat. In addition, it is highly toxic, and it should be handled with extreme caution.
Zukünftige Richtungen
There are a number of potential future directions for the use of 2-Amino-5-(4-chlorophenyl)-5-(furan-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-onemino-5-furancarboxylic acid. It could be used to develop new and improved catalysts for various reactions. It could also be used to develop new therapeutic agents for a variety of diseases and conditions. Additionally, it could be used to develop new and improved methods for drug delivery. Finally, it could be used to develop new and improved methods for the diagnosis and treatment of various diseases and conditions.
Synthesemethoden
The synthesis of 2-Amino-5-(4-chlorophenyl)-5-(furan-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-onemino-5-furancarboxylic acid is typically done by reacting 4-chlorophenyl acetic acid with 2-amino-5-furancarboxylic acid in the presence of an acid catalyst. This reaction yields the desired 2-Amino-5-(4-chlorophenyl)-5-(furan-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-onemino-5-furancarboxylic acid as well as a small amount of by-products. This synthesis method is simple, efficient, and cost-effective.
Eigenschaften
IUPAC Name |
2-amino-4-(4-chlorophenyl)-4-(furan-2-ylmethyl)-1H-imidazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c15-10-5-3-9(4-6-10)14(8-11-2-1-7-20-11)12(19)17-13(16)18-14/h1-7H,8H2,(H3,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOCOHOYDLOONY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CC2(C(=O)NC(=N2)N)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-5-(4-chlorophenyl)-5-[(furan-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-5-[(4-chlorophenyl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345671.png)
![2-Amino-5-[(4-fluorophenyl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345681.png)


![2-Amino-5-(3-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345695.png)
![2-Amino-5-[(4-bromophenyl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345702.png)
![2-Amino-5-[(4-chlorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345704.png)


![2-Amino-5-[(3-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345720.png)
![2-Amino-5-(4-chlorophenyl)-5-[(4-chlorophenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345731.png)

